5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione
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Overview
Description
5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups and additional functional groups. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione typically involves the reaction of 5,5-diethyl-6-imino-5,6-dihydro [1H, 3H]pyrimidine-2,4-dione with ethoxide in the presence of excess methyl iodide . This reaction results in the formation of a mixture of isomers that differ with respect to the position of the methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidinediones.
Scientific Research Applications
5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA repair, leading to genomic dysfunction and cell death in cancer cells . The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinediones such as:
- 5,6-Diaminopyrimidine-2,4(1H,3H)-dione
Uracil: Pyrimidine-2,4(1H,3H)-dione
Thymine: 5-Methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O3 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5,5-diethyl-6-(2-hydroxyethylimino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H17N3O3/c1-3-10(4-2)7(11-5-6-14)12-9(16)13-8(10)15/h14H,3-6H2,1-2H3,(H2,11,12,13,15,16) |
InChI Key |
RNPVZELGTIQHBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NCCO)NC(=O)NC1=O)CC |
Origin of Product |
United States |
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